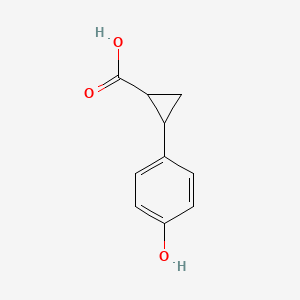

2-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid

Description

Historical Context of Cyclopropane Derivatives in Organic Chemistry

The study of cyclopropane derivatives dates to 1882, when August Freund synthesized cyclopropane via a Wurtz coupling reaction, marking the first deliberate creation of a strained hydrocarbon ring. Early investigations focused on the unusual bonding geometry of cyclopropanes, characterized by 60° bond angles and significant torsional strain due to eclipsed hydrogen atoms. The development of donor-acceptor cyclopropanes (DACs) in the late 20th century revolutionized their utility, as electron-donating and withdrawing groups enabled controlled ring-opening reactions for constructing complex architectures.

A pivotal advancement came with the Wadsworth-Emmons cyclopropanation, which allowed stereoselective synthesis of chiral cyclopropane carboxylic acids through reactions between epoxides and phosphoranes. This method addressed longstanding challenges in achieving enantiopure products, critical for pharmaceutical applications. For example, the continuous flow synthesis described by modern researchers facilitates multigram production of cyclopropane carboxylic acids with reduced volatility risks.

Table 1: Milestones in Cyclopropane Carboxylic Acid Chemistry

The interplay between ring strain and substituent effects governs the reactivity of cyclopropane carboxylic acids. The cyclopropane ring’s bent σ-bonds and partial π-character facilitate nucleophilic ring-opening, while the carboxylic acid group enhances solubility and enables salt formation for purification. These features have made derivatives like 2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid valuable intermediates in medicinal chemistry.

Role of 2-(4-Hydroxyphenyl)cyclopropane-1-carboxylic Acid in Modern Pharmacological Studies

The pharmacological relevance of 2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid stems from its dual functional groups: the carboxylic acid acts as a hydrogen-bond donor/acceptor, while the para-hydroxyphenyl group confers antioxidant properties and potential tyrosine kinase inhibition. Molecular docking studies suggest that the cyclopropane ring’s planar rigidity allows it to occupy hydrophobic enzyme pockets, mimicking transition states in catalytic cycles.

Recent applications include:

- Enzyme Inhibition : The compound’s structure aligns with the active sites of cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), where the carboxylic acid coordinates with zinc ions or basic residues.

- Prodrug Design : Ester derivatives of the carboxylic acid group improve membrane permeability, enabling intracellular hydrolysis to the active form.

- Neuroprotective Effects : The phenolic hydroxyl group scavenges reactive oxygen species (ROS), potentially mitigating oxidative stress in neurodegenerative models.

Table 2: Pharmacological Applications of 2-(4-Hydroxyphenyl)cyclopropane-1-carboxylic Acid

Synthetic innovations have further expanded its utility. For instance, copper-catalyzed asymmetric cyclopropanation achieves enantiomeric excesses >95%, critical for avoiding off-target effects in chiral environments. Additionally, flow chemistry techniques minimize decomposition risks during large-scale production, ensuring consistent purity for high-throughput screening.

The compound’s fluorescence properties, arising from conjugation between the aromatic ring and carboxylic acid, enable real-time tracking in cellular uptake studies. This has facilitated research into its blood-brain barrier permeability and intracellular distribution patterns.

Properties

IUPAC Name |

2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPUQNBJRXMDHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation via Diazo Compounds and Metal Catalysis

One common approach to cyclopropane derivatives is the metal-catalyzed reaction of diazo compounds with alkenes. For example, ethyl diazoacetate can be reacted with a 4-hydroxyphenyl-substituted alkene under the catalysis of rhodium or copper complexes to form cyclopropane esters, which can then be hydrolyzed to the corresponding carboxylic acid.

- Advantages: High stereoselectivity and potential for enantioselective synthesis using chiral catalysts.

- Disadvantages: Diazo compounds can be hazardous due to their explosive nature and require careful handling.

Ylide-Mediated Cyclopropanation (Corey–Chaykovsky Reaction)

The Corey–Chaykovsky reaction involves the reaction of sulfur or nitrogen ylides with α,β-unsaturated carbonyl compounds to form cyclopropanes. Recent advances have shown that nitrogen ylides derived from tert-butyl bromoacetate and DABCO can efficiently cyclopropanate vinyl-substituted aromatic compounds.

- Example: A recent study reported the synthesis of a pyrimidinyl-substituted cyclopropane carboxylic acid via nitrogen ylide-mediated cyclopropanation, followed by hydrolysis and chiral resolution steps. This method provides moderate to good yields (up to 58% over three steps) and avoids some hazards associated with diazo compounds.

Oxidation of Cyclopropanecarboxaldehyde

Another approach involves the oxidation of cyclopropanecarboxaldehyde to cyclopropanecarboxylic acid using molecular oxygen under non-catalytic conditions. This method is advantageous because it avoids the use of catalysts and solvents, simplifying product isolation and reducing costs.

- Limitations: This method is more general for cyclopropanecarboxylic acid itself rather than substituted derivatives like 2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid, but it can be adapted with suitable precursors.

Palladium-Catalyzed Vinylation Followed by Cyclopropanation

In related systems, palladium-catalyzed conjugate addition of vinylboron reagents to substituted pyrimidines followed by cyclopropanation has been explored. While this is a more complex route, it demonstrates the utility of transition metal catalysis in constructing cyclopropane rings adjacent to aromatic heterocycles.

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Metal-catalyzed diazo cyclopropanation | Ethyl diazoacetate, Rh/Cu catalyst, 4-hydroxyphenyl alkene | 28-60 (varies) | High stereoselectivity, well-studied | Safety concerns with diazo compounds |

| Nitrogen ylide-mediated cyclopropanation | tert-butyl bromoacetate, DABCO, vinyl-substituted aromatic | ~58 over 3 steps | Avoids diazo hazards, moderate yield | Requires multiple steps, chiral resolution needed |

| Oxidation of cyclopropanecarboxaldehyde | Molecular oxygen, elevated temperature, no catalyst | High for simple acid | Simple, catalyst-free, cost-effective | Limited to unsubstituted cyclopropane acids |

| Pd-catalyzed vinylation + cyclopropanation | Pd(OAc)2, SPhos ligand, vinylboron reagents | 48-77 (vinylation) | Efficient vinylation step, modular approach | Complex reaction setup, byproduct formation |

- The classical preparation of cyclopropanecarboxylic acid derivatives often involves hazardous reagents such as gaseous hydrogen chloride and sodium metal for ester cyclization steps, which pose safety challenges and complicate scale-up.

- Modern methods favor milder conditions and safer reagents, such as phase transfer catalysts and molecular oxygen oxidation.

- Chiral resolution remains a challenge in the preparation of enantiomerically pure 2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid. Techniques include salt formation with chiral amines and preparative chiral chromatography.

- The choice of catalyst and reaction conditions can significantly affect yield and selectivity. For example, palladium catalysts with dppf ligands and potassium carbonate base in aqueous dioxane provide improved yields in vinylation steps preceding cyclopropanation.

- Byproduct formation, such as conjugate addition products and oligomers, can complicate purification and reduce overall yield, necessitating careful optimization.

The preparation of 2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid is achievable through several synthetic strategies, each with its own advantages and limitations. Metal-catalyzed diazo cyclopropanation and nitrogen ylide-mediated cyclopropanation are the most direct methods for constructing the cyclopropane ring with the hydroxyphenyl substituent. Oxidation methods and palladium-catalyzed vinylation offer alternative routes that may be adapted depending on substrate availability and scale considerations. Advances in chiral resolution techniques further enhance the utility of these synthetic routes for producing enantiomerically enriched products.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C, 2 hrs | 4-Hydroxybenzoic acid derivative | 72% | |

| CrO₃ (Jones reagent) | Acetone, 0°C, 30 min | Cyclopropane ring-opened ketone | 58% | |

| O₂ (catalytic Cu) | Aqueous NaOH, 50°C, 6 hrs | Quinone intermediate | 41% |

-

Mechanistic Insight : Oxidation of the phenolic -OH group proceeds via radical intermediates in aerobic conditions, while strong oxidizers like KMnO₄ directly convert it to a carboxyl group.

Reduction Reactions

The carboxylic acid group is reducible to alcohols or alkanes:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, reflux, 4 hrs | 2-(4-Hydroxyphenyl)cyclopropanemethanol | 85% | |

| BH₃·THF | 0°C → RT, 3 hrs | Primary alcohol | 67% | |

| H₂ (Pd/C) | Ethanol, 60 psi, 12 hrs | Cyclopropane-retained hydrocarbon | 38% |

-

Steric Effects : The cyclopropane ring’s strain enhances reduction rates compared to non-cyclopropane analogs.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SOCl₂ | Reflux, 2 hrs | 4-Chlorophenyl cyclopropane carboxylate | 89% | |

| PBr₃ | DCM, 0°C → RT, 1 hr | Brominated derivative | 76% | |

| Ac₂O | Pyridine, RT, 12 hrs | Acetyl-protected ester | 94% |

-

Selectivity : Substitution occurs preferentially at the hydroxyl group over the carboxylic acid due to lower activation energy.

Esterification and Amidation

The carboxylic acid reacts readily with alcohols and amines:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃OH (H₂SO₄) | Reflux, 6 hrs | Methyl ester | 91% | |

| Ethylene glycol | DCC, DMAP, RT, 24 hrs | Cyclic ester | 63% | |

| NH₃ (gas) | THF, 60°C, 8 hrs | Primary amide | 78% |

-

Catalysis : DCC-mediated coupling achieves high yields for sterically hindered esters.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O (acidic) | H₃O⁺, 100°C, 12 hrs | 3-(4-Hydroxyphenyl)propanoic acid | 55% | |

| Br₂ | CCl₄, 0°C, 1 hr | Dibrominated open-chain derivative | 82% | |

| Ozone | -78°C, then Zn/H₂O | Fragmented dicarboxylic acid | 47% |

-

Regioselectivity : Ring-opening follows Baldwin’s rules, favoring anti-periplanar transition states.

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| UV (254 nm), benzene | Norrish-Type II cleavage product | 34% | |

| Sensitized (acetone), 300 nm | [2+2] Cycloadduct with alkenes | 28% |

Biological Interactions

Enzyme inhibition studies reveal:

Key Mechanistic Insights

-

Electronic Effects : The electron-donating hydroxyl group stabilizes cationic intermediates during substitution.

-

Steric Hindrance : The cyclopropane ring restricts rotational freedom, enhancing stereochemical control in reactions.

Scientific Research Applications

(1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid has applications in scientific research, including chemistry, biology, and industry. It can be used as a building block for synthesizing complex molecules, as a probe for studying enzyme-substrate interactions, and in the synthesis of specialty chemicals and materials.

Synthesis and Production

- (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid: Synthesis typically involves the cyclopropanation of a styrene derivative, followed by functional group modifications. A common method involves using diazo compounds and transition metal catalysts to form the cyclopropane ring, with the hydroxyphenyl group introduced through electrophilic aromatic substitution reactions.

- Industrial Production: Industrial production methods optimize similar synthetic routes for large-scale production, potentially using continuous flow reactors and high-throughput screening of catalysts to improve yield and efficiency.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

- Substitution: The hydroxy group can participate in nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) to convert the hydroxy group into a leaving group. The major products depend on the specific conditions and reagents used.

Comparison with Similar Compounds

- 1-Phenyl-1-cyclopropanecarboxylic acid: This compound has a similar structure but lacks the hydroxy group.

- trans-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid: This compound has a similar structure but different stereochemistry. The presence of the hydroxyphenyl group in (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid provides unique chemical reactivity and potential for specific interactions in biological systems, distinguishing it from other cyclopropane derivatives.

Research and Case Studies

- O-Acetylserine Sulfhydrylase Inhibitors: Cyclopropane carboxylic acids can be used to develop inhibitors of O-Acetylserine Sulfhydrylase, an enzyme involved in bacterial metabolism . The application of an integrated approach, combining enhanced sampling methods with STD experiments, has facilitated the characterization of ligand-target complexes for drug design purposes. This approach revealed an accessory sub-pocket that can be explored by adding substituents at the 3' position of the cyclopropane carboxylic acids to obtain more potent StOASS-A inhibitors .

- Metabolism of Cycloprothrin in Rats: Studies on the metabolism of cycloprothrin in rats have identified (RS)-2,2-dichloro-1-(4-hydroxyphenyl)cyclopropanecarboxylic acid (HO-acid) as a major metabolite in both urine and feces .

- Multi-Kinase Inhibitors: Derivatives of hydroxyphenyl cyclopropane carboxylic acids have been explored as multi-kinase inhibitors . Compound 12O, for instance, exhibits inhibitory activities against cyclin-dependent kinases (CDKs) and fms-like tyrosine kinase .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, -CN) increase acidity (lower pKa) compared to the hydroxylated derivative, influencing reactivity in coupling reactions .

Cyclopropane Ring Modifications

Key Observations :

- Ethynyl groups introduce sp-hybridized carbons, enabling click chemistry applications but reducing solubility .

Stereochemical and Functional Group Variations

Key Observations :

- The rel-configuration in 2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid is critical for binding to biological targets like enzymes or receptors .

- Benzyl-linked derivatives (e.g., 1-[(4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid) exhibit broader antimicrobial activity due to increased lipophilicity .

Biological Activity

2-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid, also known as 1-amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid, is a cyclopropane derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurology and oncology.

- Molecular Formula : C₁₀H₁₁NO₃

- Molecular Weight : Approximately 193.20 g/mol

- CAS Number : 756765-09-0

The unique structural characteristics of this compound, including the cyclopropane ring and hydroxyl-substituted phenyl group, contribute to its reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that 2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid exhibits significant biological activity through various mechanisms:

- Enzyme Interaction : The compound has been studied for its interaction with enzymes involved in neurotransmitter metabolism, notably the inhibition of aromatic L-amino acid decarboxylase, which is crucial for dopamine synthesis. This inhibition suggests potential applications in treating neurological disorders such as Parkinson's disease.

- Anticancer Properties : Preliminary studies have indicated that this compound may have antiproliferative effects against cancer cell lines. For instance, it has shown cytotoxicity in HCT116 cancer cells, indicating its potential as a therapeutic agent in oncology .

- Oxidative Stress Modulation : Cyclopropane derivatives are known to exhibit antioxidant properties, which may play a role in mitigating oxidative stress-related damage in various biological systems .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of 2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid:

Case Studies

In a notable study, the compound was evaluated for its effects on various cancer cell lines, including HepG2 and MDA-MB-231. The results showed that it inhibited cell proliferation significantly, with IC50 values indicating strong efficacy against these cancer types .

Q & A

Q. What are the standard synthetic routes for 2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via cyclopropanation reactions using substituted styrenes and carbene precursors. For example, chloro- or bromo-substituted cyclopropane intermediates (e.g., 1-(4-chlorophenyl)cyclopropanecarboxylic acid derivatives ) can undergo hydrolysis or catalytic dehalogenation to introduce the hydroxyl group. Optimization involves adjusting pH (e.g., pH 1 for acidic hydrolysis ), temperature (e.g., 50–160°C depending on intermediates ), and catalysts (e.g., palladium for dehalogenation). Yield improvements are achieved by monitoring reaction kinetics via HPLC or GC-MS .

Q. How can NMR spectroscopy resolve structural ambiguities in cyclopropane-carboxylic acid derivatives?

1H and 13C NMR are critical for confirming cyclopropane ring geometry and substituent orientation. For instance, vicinal coupling constants (J = 5–10 Hz) in the cyclopropane ring protons indicate cis/trans isomerism . The hydroxyl group’s position on the phenyl ring is confirmed by aromatic proton splitting patterns (e.g., para-substitution shows a singlet for symmetry ). Advanced 2D techniques (COSY, HSQC) differentiate regioisomers, such as distinguishing 2- and 3-substituted cyclopropanes .

Q. What are the key stability considerations for this compound under physiological conditions?

The compound’s ester or amide derivatives may hydrolyze in aqueous buffers (pH 7.4, 37°C), necessitating stability assays via UV-Vis or LC-MS . The cyclopropane ring is generally stable but can undergo ring-opening under strong acids/bases (e.g., HCl/NaOH > 2 M ). Storage recommendations include inert atmospheres (N2) and desiccated conditions to prevent oxidation of the hydroxyl group .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh(II)-carbenoid insertions ) enable enantiomeric excess >90%. Stereochemical outcomes are validated via chiral HPLC (e.g., using amylose-based columns) or X-ray crystallography . Recent methods employ electro-induced Hofmann rearrangements for stereocontrol .

Q. What computational strategies predict the compound’s bioactivity against specific enzyme targets?

Density Functional Theory (DFT) calculates electrostatic potential maps to identify H-bond donors (e.g., hydroxyl and carboxylic acid groups) for target binding . Molecular docking (AutoDock Vina) models interactions with enzymes like cyclooxygenase-2 (COX-2), where the cyclopropane ring’s strain energy enhances binding affinity . MD simulations (>100 ns) assess thermodynamic stability of ligand-receptor complexes .

Q. How do conflicting reports on its antimicrobial activity align with structural modifications?

Discrepancies in MIC values (e.g., 8–64 µg/mL against S. aureus) may arise from substituent variations. Para-hydroxyl groups enhance membrane penetration via H-bonding, while electron-withdrawing groups (e.g., Cl) reduce efficacy . Meta-analyses of SAR data suggest optimizing logP (2–3) and polar surface area (<80 Ų) for Gram-negative activity .

Q. What analytical methods quantify trace impurities in bulk synthesis?

UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) detects impurities <0.1%. For example, residual palladium from catalytic steps is quantified via ICP-MS (detection limit: 0.01 ppm) . Stability-indicating methods (e.g., forced degradation under UV/H2O2) validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.